molecular formula C9H10ClFO2 B13685209 (S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol

(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol

Cat. No.: B13685209
M. Wt: 204.62 g/mol
InChI Key: DSAZPXSTPKTBGS-UHFFFAOYSA-N
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Description

(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a chiral center, a chlorine atom, and a fluorine atom on the phenyl ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas and a metal catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: 5-Chloro-2-fluorobenzoic acid.

    Reduction: 1-(5-Chloro-2-fluorophenyl)propane.

    Substitution: 5-Amino-2-fluorophenyl derivatives.

Scientific Research Applications

(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-fluorophenylboronic acid: Shares the same phenyl ring substitution pattern but differs in functional groups.

    5-Chloro-2-fluorophenylmethanol: Similar structure but lacks the chiral center and additional hydroxyl group.

Uniqueness

(S)-1-(5-Chloro-2-fluorophenyl)-1,3-propanediol is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its biological activity and synthetic utility.

Properties

Molecular Formula

C9H10ClFO2

Molecular Weight

204.62 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)propane-1,3-diol

InChI

InChI=1S/C9H10ClFO2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2

InChI Key

DSAZPXSTPKTBGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CCO)O)F

Origin of Product

United States

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